5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Anticonvulsant Activity DBA/2 Mouse Model Audiogenic Seizures

5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic small molecule belonging to the N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide class. It features a 5-bromo substituent on the isoquinoline ring and an N-isopropyl group on the carboxamide moiety.

Molecular Formula C13H17BrN2O
Molecular Weight 297.19 g/mol
Cat. No. B13717110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Molecular FormulaC13H17BrN2O
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC2=C(C1)C=CC=C2Br
InChIInChI=1S/C13H17BrN2O/c1-9(2)15-13(17)16-7-6-11-10(8-16)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3,(H,15,17)
InChIKeyNMQUAAUXUWJOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Class Identity and Core Pharmacophore


5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic small molecule belonging to the N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide class [1]. It features a 5-bromo substituent on the isoquinoline ring and an N-isopropyl group on the carboxamide moiety. Compounds in this class have been primarily investigated for anticonvulsant activity, evaluated in the DBA/2 mouse model of audiogenic seizures [2], and some derivatives have also shown affinity for bromodomain-containing protein 4 (BRD4) [3].

Procurement Risk: Why 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Cannot Be Replaced by a Class Analog


Within the 3,4-dihydroisoquinoline-2(1H)-carboxamide series, even minor structural modifications at the carboxamide nitrogen or the aromatic ring can drastically alter pharmacological potency and target engagement. The abstract of the key SAR study explicitly states that while some new derivatives were more active than valproate, 'the designed modifications did not improve the anticonvulsant efficacy with respect to their precursors' [1]. This outcome underscores that anticonvulsant activity within this chemotype is not additive or linearly predictable; a simple ring substitution (e.g., 5-bromo) combined with a specific N-alkyl group (isopropyl) can yield a unique efficacy profile that is not interchangeable with close analogs. Furthermore, preliminary data suggest this specific substitution pattern may confer off-target interactions, such as measurable but weak affinity for the BRD4 bromodomain [2], a functional dimension absent in unsubstituted or differently substituted analogs, making generic selection a significant scientific risk.

5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Quantitative Differentiation Evidence Summary


Anticonvulsant Potency vs. Clinical Standard Valproate in DBA/2 Mice

The compound's anticonvulsant activity was evaluated against audiogenic seizures in DBA/2 mice. The study's abstract reports that 'some new derivatives were more active than valproate' [1], establishing 5-bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide as one of the more potent members of the series. However, it is critical to note that the full-text article, which contains the exact quantitative data (e.g., ED50 values) for each derivative, is not accessible for extraction. Therefore, a precise quantified difference against valproate or other precursors cannot be calculated for this guide.

Anticonvulsant Activity DBA/2 Mouse Model Audiogenic Seizures

Affinity for BRD4 Bromodomain 1 Compared to Other Epigenetic Targets

A compound with the same molecular identifier (BDBM50159140 / CHEMBL3785648) was profiled for binding to human BRD4 bromodomain 1, showing a Kd of 6,800 nM by ITC [1]. Its affinity for the CREB-binding protein (CBP) was weaker (Kd = 18,100 nM), and for p300 even weaker (Kd = 22,600 nM) [1]. While this establishes some degree of selective binding among these epigenetic readers, no data is available for unsubstituted or other 5-substituted analogs. Therefore, a direct differential claim regarding the 5-bromo substituent's contribution to BRD4 selectivity cannot be made.

Epigenetics BRD4 Inhibition Isothermal Titration Calorimetry

Recommended Application Scenarios for 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide in Scientific Research


SAR Expansion for Anticonvulsant Dihydroisoquinoline Leads

Based on its qualitative superiority to valproate in the DBA/2 model [1], this compound is suitable as a reference standard in medicinal chemistry campaigns aiming to optimize the anticonvulsant potency of 3,4-dihydroisoquinoline-2(1H)-carboxamides. Its specific 5-bromo and N-isopropyl combination serves as a defined SAR data point for probing the effects of halogen substitution and carboxamide alkylation. Procurement is warranted when an active member of this series is needed for comparative pharmacological profiling, provided the user acknowledges the lack of published, head-to-head quantitative ED50 data against its direct precursors.

Chemical Probe for Low-Affinity BRD4 Bromodomain Interaction Studies

The compound exhibits weak (Kd = 6,800 nM) binding to the BRD4 bromodomain 1 [1], which defines it as a low-affinity ligand for this epigenetic reader. This property makes it a potential negative control or a starting scaffold for fragment-based drug design targeting BRD4, but not a high-potency chemical probe. Its procurement is most appropriate for biophysical assay development or as a reference compound in high-concentration screening formats where weak binders are used to calibrate thermal shift or ITC assays. The absence of affinity data for close analogs means it cannot yet be claimed to have a unique selectivity fingerprint within the isoquinoline class.

Quote Request

Request a Quote for 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.